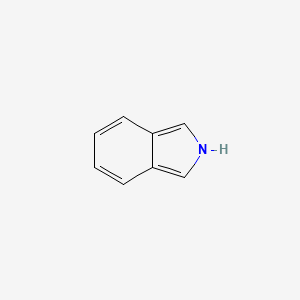

2H-Isoindole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMICKWLTGFITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181488 | |

| Record name | Isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270-68-8 | |

| Record name | Isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR6T8TL5NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Structural and Electronic Characteristics of 2h Isoindole

Tautomerism and Isomeric Equilibrium with 1H-Isoindoles

Isoindole is a heterocyclic organic compound that exists as two stable tautomers: 2H-isoindole and 1H-isoindole, with the latter sometimes referred to as isoindolenine. techscience.comacs.org There is a delicate balance between the relative stabilities of these two forms. techscience.com For the unsubstituted parent molecule, the this compound tautomer is the predominant form in solution. researchgate.netnih.gov This equilibrium is a critical aspect of isoindole chemistry, as the presence of both tautomers can contribute to the kinetic instability of many isoindole derivatives through self-condensation reactions. techscience.com

The equilibrium between the 2H- and 1H-tautomers is not fixed and can be significantly influenced by both substitution patterns and the solvent environment. techscience.comresearchgate.net

Substitution Effects : The electronic nature of substituents, particularly on the pyrrole (B145914) ring, plays a crucial role. techscience.com Electron-donating groups at the C1 or C3 positions tend to stabilize the 1H-isoindole tautomer. For instance, a simple methyl group at C3 is sufficient to shift the equilibrium in favor of the 1H-form. acs.org This effect is even more pronounced with strong electron-donating groups like alkoxy (OR) or amino (NR₂) groups, where the 1H-isoindole isomer is often the only one observed. techscience.comacs.org Conversely, electron-withdrawing groups on the carbocyclic ring, such as in 4,5,6,7-tetrabromoisoindole, can stabilize the 2H-tautomer, which exists entirely in this form as a stable crystalline solid. techscience.com N-substituted isoindoles are locked into the this compound structure as they cannot undergo tautomerization, which generally renders them more stable than their N-unsubstituted counterparts. techscience.comresearchgate.net

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent also dictate the tautomeric preference. techscience.com Hydroxylic or protic solvents, such as alcohols, tend to favor the 1H-isoindole tautomer. techscience.com This is presumably because the imine nitrogen of the 1H-form can act as an effective hydrogen-bond acceptor. techscience.comacs.org In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) favor the this compound form, where the N-H group can serve as a hydrogen-bond donor. techscience.com

Table 1: Summary of Factors Influencing Isoindole Tautomeric Equilibrium

| Factor | Condition | Favored Tautomer | Reason |

|---|---|---|---|

| Substitution | Electron-donating group (e.g., -CH₃, -OR) at C1/C3 | 1H-Isoindole | Stabilization through conjugation with the C=N bond. techscience.comacs.org |

| Electron-withdrawing group (e.g., -Br) on carbocyclic ring | This compound | Electronic stabilization of the 2H-form. techscience.com | |

| Solvent | Hydroxylic / Protic (e.g., Alcohols) | 1H-Isoindole | Imine nitrogen acts as a hydrogen-bond acceptor. techscience.comacs.org |

| Polar Aprotic (e.g., DMSO) | This compound | N-H group acts as a hydrogen-bond donor. techscience.com |

The tautomeric equilibrium of isoindoles has been investigated through both experimental and computational methods.

Experimental Studies : Spectroscopic techniques are the primary experimental tools for analyzing the tautomer distribution. ¹H NMR spectroscopy is particularly convenient for distinguishing between the two forms. techscience.comacs.org Protons attached to the C1 and C3 positions of the this compound tautomer typically show resonances in the aromatic region (δ ≈ 7–6 ppm), whereas the corresponding CH₂ protons in the 1H-tautomer appear significantly upfield (δ ≈ 2.5 ppm). acs.org Infrared (IR) spectroscopy can also be used; the 2H-isomer is characterized by an N-H stretching absorption around 3450 cm⁻¹, which is absent in the 1H-isomer. techscience.com

Theoretical Studies : Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the tautomers. nih.govirjweb.com These computational studies calculate the thermochemical parameters, such as Gibbs free energy, for each tautomer to predict their equilibrium distribution. nih.gov The results of these calculations are often used to corroborate experimental findings and provide insight into the electronic factors that govern tautomeric preference. irjweb.comresearchgate.net

Aromaticity and Electronic Structure

The electronic structure of this compound is distinct from its more stable and well-known isomer, indole (B1671886). Unlike indole, this compound exhibits significant C-C bond length alternation, which suggests it is best described as a pyrrole ring fused to a butadiene fragment. researchgate.net Despite this, the molecule possesses considerable aromatic character. techscience.comacs.org

Aromaticity can be quantified using various indices. One such measure is Bird's unified aromaticity index (Iₐ), which is derived from bond order variations. techscience.comacs.org For this compound, this index has been calculated to be 150. techscience.comacs.org This value indicates a high degree of aromaticity, comparable to that of indole (Iₐ = 146) and significantly greater than that of benzene (B151609) (Iₐ = 100), the archetypal aromatic compound. techscience.comacs.org Other theoretical indices, such as the harmonic oscillator model of aromaticity (HOMA), are also used in computational studies to assess the aromatic character of different rings within a molecule. core.ac.uk

Table 2: Bird's Aromaticity Index (Iₐ) for this compound and Related Compounds

| Compound | Bird's Aromaticity Index (Iₐ) |

|---|---|

| This compound | 150 techscience.comacs.org |

| Indole | 146 techscience.comacs.org |

| Benzene | 100 techscience.comacs.org |

Resonance energy is a quantitative measure of the extra stability a conjugated compound gains from delocalization of its π-electrons compared to a hypothetical localized structure. ucalgary.ca It is a key indicator of aromaticity. The resonance energy of this compound has been a subject of theoretical study, often calculated as the difference between the heat of atomization of the molecule and that estimated for a classical, non-conjugated structure. core.ac.ukyoutube.com While this compound is considered aromatic, natural resonance theory calculations and other analyses indicate it is thermodynamically less stable than its isomer, indole. acs.org This lower stability is associated with its o-quinoid structure, which is inherently less stable than the benzenoid structure retained in indole. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). techscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties. nih.gov

For this compound, the HOMO-LUMO gap has been investigated using DFT calculations, a common theoretical method for this purpose. nih.govnih.gov A large HOMO-LUMO gap is generally indicative of high kinetic stability and low chemical reactivity. nih.gov One computational study using the B3LYP/6-311+G** level of theory reported a HOMO-LUMO gap of approximately 4.3 eV for isoindole. nih.gov This significant energy gap points to good stability, although it is known to be a reactive diene in Diels-Alder reactions. nih.govresearchgate.net This reactivity is explained by the symmetry and energy of its HOMO, which readily interacts with the LUMO of dienophiles. techscience.com

Table 3: Theoretical Frontier Molecular Orbital Data for this compound

| Parameter | Value / Method | Significance |

|---|---|---|

| Computational Method | Density Functional Theory (DFT), e.g., B3LYP/6-311+G** | Standard theoretical method for calculating electronic properties. nih.govirjweb.com |

| HOMO Energy | Determines electron-donating ability (nucleophilicity). | The HOMO of this compound is suitable for participation in cycloaddition reactions. techscience.com |

| LUMO Energy | Determines electron-accepting ability (electrophilicity). | The target for electrons from an interacting nucleophile. |

| HOMO-LUMO Gap (ΔE) | ~4.3 eV nih.gov | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. nih.gov |

Advanced Synthetic Methodologies for 2h Isoindole Systems

Ring-Closure Reactions

Ring-closure reactions represent a primary avenue for the synthesis of 2H-isoindoles, involving the formation of the heterocyclic ring from an acyclic precursor.

Alkynes Cyclization Methodologies

Transition metal-catalyzed cyclization of aromatic compounds bearing both an acetylenic unit and a nitrogen moiety is a prominent method for constructing isoindole frameworks. ua.es

A notable example involves the gold-catalyzed intermolecular hydroamination of alkynes. In a process developed by Dyker and coworkers, alkynes obtained from a four-component Ugi reaction undergo cyclization in the presence of a gold(III) chloride catalyst. ua.es This reaction proceeds via a 5-exo-dig cyclization to form an initial product which then isomerizes under the acidic reaction conditions to yield the 2H-isoindole. ua.es

Another strategy utilizes a copper-catalyzed sequential reaction. Acetylenic systems with a diazoacetate group at the ortho-position react with primary amines in the presence of a copper(I) catalyst. ua.es This process involves the formation of a copper carbene, which reacts with the amine. Subsequent intramolecular hydroamination of the alkyne by the newly introduced amino group leads to the formation of the this compound. ua.es

| Starting Material | Catalyst | Key Transformation | Product | Reference |

| o-Alkynyl benzylamine (B48309) derivatives | AuCl3 | Intermolecular hydroamination and isomerization | This compound | ua.es |

| Acetylenic systems with o-diazoacetate | Cu(MeCN)4PF6 | Metal-carbene formation and intramolecular hydroamination | This compound | ua.es |

Intramolecular α-Arylation of Amino Esters

Palladium-catalyzed intramolecular α-arylation of α-amino acid esters provides an efficient route to isoindole-1-carboxylic acid esters. acs.orgcsic.es This methodology allows for the selective synthesis of either the fully aromatic isoindole or the corresponding isoindoline (B1297411) by slight modifications of the reaction conditions. acs.org

The reaction typically involves the cyclization of an α-amino acid ester containing an o-haloaryl group. csic.esnih.gov The use of palladium catalysts with specific phosphine (B1218219) ligands has been shown to be crucial for achieving high yields and reaction rates. csic.es The process is believed to proceed through the formation of a palladium enolate, which then undergoes intramolecular arylation to form the five-membered ring. Subsequent dehydrogenation of the initially formed isoindoline leads to the aromatic this compound product. csic.es

| Starting Material | Catalyst System | Key Transformation | Product | Reference |

| (2-Iodobenzyl)amino acid esters | Pd(0) with phosphine ligands | Intramolecular α-arylation and dehydrogenation | Isoindole-1-carboxylates | csic.es |

| α-Amino acid esters with o-haloaryl group | Palladium catalysts | Intramolecular enolate arylation | Isoindoline/Isoindole carboxylic acid esters | acs.orgnih.gov |

Cyclization of Benzylic Amines with Carbonyl/Cyano Functionalities

The condensation of a benzylic amine with a 2-substituted carbonyl or cyano group offers a direct synthesis of 2H-isoindoles. thieme-connect.de This method is conceptually related to the formation of two N-C bonds, but in this case, one N-C bond is pre-formed. The necessary benzylic amines are often generated in situ from precursors like benzylamines or benzylic azides. thieme-connect.de

For instance, the reaction of 2-(bromomethyl)benzaldehydes with tryptamines can generate isoindoles, which can then be trapped in a subsequent Pictet-Spengler-type cyclization. ua.es

Formation of C-C and C-N Bonds in Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of the this compound skeleton, often with high stereocontrol. csic.es One approach involves a [3+2] cycloaddition of an azaallyllithium species with benzyne (B1209423) to furnish a 1,3-dihydroisoindole. csic.es

Another documented method is the thermolysis of a specific benzylidene derivative, which generates a dipole that undergoes cyclization to yield this compound-1-carbonitrile. thieme-connect.de Furthermore, palladium-catalyzed intermolecular Heck-type dearomative [4+2] annulation of existing this compound derivatives with internal alkynes has been developed to create more complex polycyclic pyrrolidine (B122466) scaffolds. acs.org

Ring Transformation Reactions

Ring transformation reactions offer an alternative synthetic entry to 2H-isoindoles, typically by the fragmentation of a larger, pre-formed ring system.

Retro Diels-Alder Reactions for this compound Generation

The retro-Diels-Alder reaction is a well-established method for generating often unstable dienes, including 2H-isoindoles. ua.esthieme-connect.de This strategy involves the thermal or chemically induced fragmentation of a suitable precursor, frequently a benzo-fused [2.2.1] bicyclic system. thieme-connect.de

Heating 4,7-dihydro-4,7-ethano-2H-isoindole at high temperatures induces a retro-Diels-Alder reaction to produce isoindole in near-quantitative yield. rsc.orgrsc.org This method has been successfully applied to the synthesis of the parent this compound itself, as well as substituted derivatives. thieme-connect.de The stability of the resulting isoindole can be enhanced by the presence of substituents, such as fluorine atoms, on the carbocyclic ring. thieme-connect.de

Milder conditions for the retro-Diels-Alder reaction have also been developed. For example, reaction of a benzyne/pyrrole (B145914) adduct with a reactive diene like dipyridyl tetrazine can lead to an unstable intermediate that readily fragments to the desired isoindole. thieme-connect.de Another approach utilizes supercritical carbon dioxide as the reaction medium, which can prevent the oxidative decomposition of the isoindole product. ua.es

| Precursor | Reaction Condition | Key Transformation | Product | Reference |

| 4,7-Dihydro-4,7-ethano-2H-isoindole | 200 °C | Thermal retro-Diels-Alder | This compound | rsc.org |

| Benzo-fused [2.2.1] derivatives | High temperature, low pressure | Thermal retro-Diels-Alder | This compound | thieme-connect.de |

| Benzyne/pyrrole adduct | Dipyridyl tetrazine | Chemically induced retro-Diels-Alder | Substituted this compound | thieme-connect.de |

| Bicyclopyrroles | Supercritical carbon dioxide | Thermal retro-Diels-Alder | Stable this compound | ua.es |

Aromatization Strategies

Aromatization of a pre-existing isoindoline core represents a direct and effective method for accessing the this compound system. This approach leverages the stability of the aromatic isoindole ring as a thermodynamic driving force. Recent advancements have focused on developing milder and more efficient oxidation conditions.

Isoindoline Aromatization

The dehydrogenation of isoindolines is a classical yet viable strategy for synthesizing 2H-isoindoles, particularly when the resulting isoindole is stabilized by an electron-withdrawing group at the C1 position. bham.ac.uk One established method involves the use of quinone-based oxidants. For instance, isoindolines can be oxidized with chloranil (B122849) (tetrachloro-1,4-benzoquinone) to furnish the corresponding aromatic this compound. A typical procedure involves refluxing the isoindoline with chloranil in a solvent like toluene. thieme-connect.de This method, while effective, often requires stoichiometric amounts of the oxidant and elevated temperatures.

Another approach to isoindoline aromatization involves palladium-catalyzed dehydrogenation. Catalysts such as palladium on carbon (Pd/C) can be employed under a hydrogen atmosphere at elevated temperatures to facilitate the removal of hydrogen and form the aromatic isoindole ring. benchchem.com

Table 1: Isoindoline Aromatization via Dehydrogenation

| Starting Material (Isoindoline) | Reagent | Conditions | Product (this compound) | Yield | Reference |

| Methyl 2-methylisoindoline-1-carboxylate | Chloranil | Toluene, reflux, 24 h | Methyl 2-methyl-2H-isoindole-1-carboxylate | 58% | thieme-connect.de |

| Dihydroisoindoline derivatives | 10% Pd/C | H₂ (1 atm), 120°C | Isoindole derivatives | 80-85% | benchchem.com |

Visible-Light Induced Oxidation for Aromatization

In a significant advancement towards greener and more sustainable chemical processes, visible-light-induced oxidation has emerged as a powerful tool for the aromatization of isoindolines. ua.es This transition-metal-free method utilizes ambient air as the oxidant, offering a highly atom-economical route to 2H-isoindoles. cpu.edu.cn Typically, a solution of an N-substituted isoindoline is irradiated with a low-energy light source, such as a blue LED, in the presence of air. ua.escpu.edu.cn The generated this compound is often highly reactive and is typically trapped in situ via a Diels-Alder reaction with a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or N-substituted maleimides. ua.escpu.edu.cn This cascade process allows for the rapid construction of complex, bridged-ring heterocyclic structures from simple isoindoline precursors. cpu.edu.cn

A plausible mechanism for this transformation involves the photo-induced formation of an isoindoline hydroperoxide intermediate from the reaction of the isoindoline with oxygen. cpu.edu.cn Subsequent elimination of a hydroperoxide anion leads to an iminium cation, which then isomerizes to the aromatic this compound. cpu.edu.cn The final Diels-Alder cycloaddition then proceeds to yield the observed polycyclic products. cpu.edu.cn

Table 2: Visible-Light Induced Isoindole Formation and In Situ Diels-Alder Reaction

| Isoindoline Substrate | Dienophile | Conditions | Product | Yield | Reference |

| N-Phenylisoindoline | Dimethyl acetylenedicarboxylate | 6 W blue LED, CH₂Cl₂, rt, 43 h | Bridged-ring heterocycle | 83% | cpu.edu.cn |

| N-Phenylisoindoline | N-Methylmaleimide | 6 W blue LED, CH₂Cl₂, rt | endo-cycloadduct | 67% | cpu.edu.cn |

| N-Phenylisoindoline | N-Phenylmaleimide | 6 W blue LED, CH₂Cl₂, rt | endo-cycloadduct | 83% | cpu.edu.cn |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2H-isoindoles are no exception. Catalysts based on gold, palladium, and rhodium have enabled the development of novel cyclization and functionalization strategies, providing access to a wide array of substituted isoindole derivatives.

Gold-Catalyzed Hydroamination Reactions

Gold catalysts, particularly AuCl₃ and various Au(I) complexes, have proven to be highly effective in catalyzing the intramolecular hydroamination of alkynes to construct the isoindole ring. chim.itacs.org One elegant approach combines the Ugi four-component reaction with a subsequent gold-catalyzed cyclization. chim.itsid.ir In this sequence, an amino acid, an aldehyde, an isocyanide, and an o-alkynylbenzaldehyde react to form a highly functionalized acyclic precursor. sid.ir Treatment of this Ugi product with a catalytic amount of AuCl₃ in a solvent like acetonitrile (B52724) at elevated temperatures triggers a 5-exo-dig cyclization, followed by isomerization to afford the aromatic this compound. chim.itsid.ir

The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the π-activation of the alkyne by the cationic gold center, making it susceptible to nucleophilic attack by the nitrogen atom. mdpi.comnih.gov This is followed by protodeauration to release the product and regenerate the active gold catalyst. nih.gov In addition to AuCl₃, gold(I) complexes have been employed for the hydroamination of o-alkynylbenzyl carbamates, leading to fluorinated isoindoline and isoquinoline (B145761) derivatives, with the regioselectivity (5-exo-dig vs. 6-endo-dig) being influenced by electronic factors. acs.orgacs.org

Table 3: Gold-Catalyzed Synthesis of 2H-Isoindoles

| Starting Material | Catalyst | Conditions | Product Type | Yield | Reference |

| Ugi-4CR product of o-alkynylbenzaldehyde | AuCl₃ (3 mol%) | Acetonitrile, 80°C | Chiral isoindole | Not specified | sid.ir |

| o-Alkynylaryl ketoximes | [Au(IMes)OTf] | Dichloromethane, 70°C | Substituted isoindoles | Good | chim.it |

| N-Allylic aminonitriles | AuCl₃ | Toluene, 100°C | 1-Cyanoisoindoles | Not specified | chim.it |

Palladium-Catalyzed Cyclization Reactions (e.g., Phospha-Brook Rearrangement)

A novel and powerful strategy for the synthesis of functionalized 2H-isoindoles involves a palladium-catalyzed cyclization that is initiated by a chim.itchemrxiv.org-phospha-Brook rearrangement. mdpi.comresearchgate.net This methodology allows for the base-controlled selective synthesis of this compound-1-carboxamides and this compound-1-carbonitriles from readily available o-bromobenzaldehydes, isocyanides, and a phosphorus-containing reagent. researchgate.netresearcher.liferesearchgate.net

This transformation is characterized by several key features, including the insertion of two isocyanide molecules, the efficient formation of C-C and C-N bonds, and mild, ambient-temperature reaction conditions. mdpi.comresearchgate.net Mechanistic studies have confirmed that the chim.itchemrxiv.org-phospha-Brook rearrangement is a crucial step in the catalytic cycle. researchgate.netresearchgate.net This protocol provides a concise and innovative route to highly substituted this compound derivatives, which would be challenging to access through other methods. researchgate.net

Table 4: Palladium-Catalyzed Synthesis of this compound Derivatives

| Reactant 1 | Reactant 2 | Key Features | Product Type | Reference |

| o-Bromobenzaldehydes | Isocyanides | chim.itchemrxiv.org-Phospha-Brook rearrangement initiated; Double isocyanide insertion; Base-controlled selectivity | This compound-1-carboxamides / this compound-1-carbonitriles | researchgate.net |

Rhodium(III)-Catalyzed C-H Functionalization

Rhodium(III)-catalyzed C-H activation has emerged as a formidable tool for the construction of heterocyclic systems, including the this compound scaffold. nih.govrsc.orgresearchgate.net One such strategy involves the reaction of oxadiazolones with diazo compounds. researchgate.net This process proceeds through a cascade involving Rh(III)-catalyzed C-H activation of the oxadiazolone, a [4+1] annulation with the diazo compound, subsequent intramolecular cyclization, and an unusual acyl migration to furnish fused this compound structures in good yields. researchgate.net This method provides access to complex, polycyclic isoindole derivatives.

Another innovative Rh(III)-catalyzed approach utilizes N-chloroimines as synthons for directed C-H functionalization. nih.govacs.org The coupling of N-chloroimines with α-diazo-α-phosphonoacetates enables a dechlorinative and dephosphonative pathway to access the this compound core. chemrxiv.orgacs.org A key advantage of this "skeleton-oriented synthesis" is that subsequent deesterification under nickel(II) catalysis allows for the complete removal of the groups that assisted in the initial C-H activation, leaving an unsubstituted C3 position on the isoindole ring for further derivatization. chemrxiv.orgacs.org

Table 5: Rhodium(III)-Catalyzed Syntheses of this compound Systems

| Starting Materials | Key Transformation | Product Type | Reference |

| Oxadiazolones, Diazo compounds | C-H activation/[4+1] annulation/acyl migration cascade | Fused 2H-isoindoles | researchgate.net |

| N-Chloroimines, α-Diazo-α-phosphonoacetates | Dechlorinative/dephosphonative coupling | 2H-Isoindoles | acs.org |

Copper-Catalyzed Chemo-Divergent Tandem Reactions

Copper catalysis has emerged as a powerful tool for the construction of complex nitrogen-containing heterocycles. In the context of this compound synthesis, copper-catalyzed reactions offer chemo-divergent pathways, allowing for the selective formation of different structural motifs from common starting materials. researchgate.netacs.orgsci-hub.se

A notable example involves the reaction of N-(ortho-alkynyl)aryl-pyrroles and (iso)indoles. researchgate.netacs.org This copper-catalyzed tandem reaction demonstrates remarkable chemo-divergence. While N-(ortho-alkynyl)aryl-pyrroles and indoles undergo a cyclization/migration cascade, the reaction of N-(ortho-alkynyl)aryl-isoindoles leads to a dearomative cyclization, yielding N-fused tetracyclic products. researchgate.netsci-hub.se This divergence is attributed to the specific reactivity of the isoindole nucleus under the copper-catalyzed conditions. sci-hub.se

Another significant copper-catalyzed method is the three-component coupling of an alkyne, an aldehyde, and an amine. ua.es This approach has been successfully applied to the synthesis of substituted 2H-isoindoles. For instance, the coupling of isoindoline with cyclohexanecarbaldehyde and 1,1-dimethylpropargyl alcohol, catalyzed by a copper(I) species, results in the formation of a this compound derivative through an unexpected E-stereoselective reduction of the in situ formed propargylamine (B41283) via a researchgate.netresearchgate.net-H shift. ua.es

Furthermore, a cascade reaction for the synthesis of alkyl this compound-1-carboxylates has been developed, which proceeds via a copper-catalyzed condensation/α-arylation between 2-halobenzaldehydes and α-amino acid esters. rsc.org These examples highlight the versatility of copper catalysis in facilitating the construction of the this compound core through various tandem and multi-component strategies. acs.orgrsc.org

Table 1: Examples of Copper-Catalyzed Reactions for this compound Synthesis

| Starting Materials | Catalyst | Reaction Type | Product Type | Ref. |

| N-(ortho-alkynyl)aryl-isoindoles | Cu(OTf)₂ | Dearomative Cyclization | N-fused Tetracycles | researchgate.netsci-hub.se |

| Isoindoline, Aldehyde, Alkyne | Cu(I) | Three-Component Coupling/ researchgate.netresearchgate.net-H Shift | Substituted 2H-Isoindoles | ua.es |

| 2-Halobenzaldehydes, α-Amino Acid Esters | Copper | Condensation/α-Arylation | Alkyl this compound-1-carboxylates | rsc.org |

Cycloaddition Reactions in this compound Formation

Cycloaddition reactions represent a cornerstone in the synthesis of cyclic compounds, and they have been extensively utilized for the construction of the this compound skeleton. The inherent dienic character of the this compound system makes it an excellent participant in these transformations.

1,3-Dipolar cycloadditions provide a powerful and convergent approach to the synthesis of various heterocyclic systems, including 2H-isoindoles. This strategy often involves the in situ generation of a 1,3-dipole, which then reacts with a suitable dipolarophile to form the desired heterocyclic ring.

One prominent example is the reaction of azides with alkenes. The thermal decomposition of azides generates highly reactive nitrenes, which can undergo subsequent reactions to form the isoindole ring. For instance, the reaction of azides with subsequent elimination of nitrogen and a researchgate.netresearchgate.net-H shift can lead to the formation of 2H-isoindoles. ua.es

Another well-established 1,3-dipolar cycloaddition involves the use of azomethine ylides. The reaction of an amino acid, such as sarcosine, with an aldehyde, like paraformaldehyde, generates an azomethine ylide in situ. beilstein-journals.org This dipole can then be trapped by a dienophile, such as a benzoquinone, to afford a cycloadduct that, upon spontaneous oxidation, yields the corresponding this compound derivative. beilstein-journals.org This method has been successfully employed in the synthesis of various isoindole-containing compounds. beilstein-journals.org

Furthermore, the reaction of oxazolium 5-oxides (münchnones) with 1,4-quinones represents another effective 1,3-dipolar cycloaddition strategy for the synthesis of this compound-4,7-diones. acs.org

The Diels-Alder reaction is arguably one of the most powerful and widely used methods for the construction of six-membered rings and has been instrumental in the synthesis of the this compound core. ua.esbeilstein-journals.org Due to the o-quinoid structure, 2H-isoindoles are often unstable and are frequently generated in situ and trapped as Diels-Alder adducts with various dienophiles. ua.es

Intermolecular Diels-Alder Reactions:

In this approach, a transiently generated this compound acts as the diene and reacts with an external dienophile. A common strategy involves the aromatization of an isoindoline precursor, which then undergoes a Diels-Alder reaction. For example, visible-light-induced oxidation of isoindolines in the presence of dienophiles like dimethyl acetylenedicarboxylate (DMAD) or maleimides leads to the formation of the corresponding Diels-Alder adducts in high yields and with excellent diastereoselectivity. ua.esresearchgate.net This method offers a transition-metal-free and atom-economical pathway to bridged-ring heterocycles. researchgate.net

Intramolecular Diels-Alder (IMDA) Reactions:

The IMDA reaction is a powerful strategy for the stereocontrolled synthesis of complex polycyclic systems containing the isoindole moiety. beilstein-journals.orgrhhz.net This approach involves a molecule containing both the diene (the developing isoindole) and the dienophile, leading to the formation of a fused ring system.

A notable application of the IMDA reaction is in the synthesis of thieno[2,3-f]isoindoles. thieme-connect.comthieme-connect.com The reaction of 3-(thienyl)propargylamines with maleic anhydride (B1165640) initiates a domino sequence involving acylation followed by an intramolecular didehydro-Diels-Alder (IMDDA) reaction to furnish the thieno[2,3-f]isoindole core with high selectivity. thieme-connect.com Similarly, the intramolecular Diels-Alder vinylarene (IMDAV) approach has been used with 3-(thien-2-yl)- and 3-(thien-3-yl)allylamines to construct the same heterocyclic system. thieme-connect.com

The retro-Diels-Alder reaction is also a valuable tool for generating 2H-isoindoles from stable precursors. thieme-connect.dersc.org Heating of 4,7-dihydro-4,7-ethano-2H-isoindole at high temperatures induces a retro-Diels-Alder reaction, yielding the parent this compound in near-quantitative amounts. rsc.org

Table 2: Diels-Alder Strategies for this compound Synthesis

| Reaction Type | Key Features | Example | Ref. |

| Intermolecular | In situ generation of this compound and trapping with external dienophile. | Visible-light oxidation of isoindolines with DMAD. | ua.esresearchgate.net |

| Intramolecular (IMDA) | Stereocontrolled synthesis of polycyclic systems. | Synthesis of thieno[2,3-f]isoindoles from thienylpropargylamines. | thieme-connect.comthieme-connect.com |

| Retro-Diels-Alder | Generation of this compound from a stable adduct. | Thermolysis of 4,7-dihydro-4,7-ethano-2H-isoindole. | thieme-connect.dersc.org |

Cascade Reactions and Multi-Component Syntheses

Cascade reactions and multi-component reactions (MCRs) have gained significant attention in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. iupac.orgacs.orgcdnsciencepub.com These strategies have been successfully applied to the synthesis of the this compound framework.

A notable example is a palladium-catalyzed cascade reaction that provides access to highly diverse isoquinolin-1(2H)-one derivatives, which can be considered as related structures to the isoindole core. acs.org This reaction proceeds through a tandem isocyanide insertion with intramolecular cyclization. acs.org

Multi-component reactions are particularly attractive for building libraries of compounds for drug discovery. A three-component cascade reaction catalyzed by Sc(OTf)₃ has been developed for the one-pot synthesis of substituted 3-oxoisoindoline-1-carbonitrile derivatives. cdnsciencepub.com While this yields an isoindolinone, it highlights the power of MCRs in constructing the core isoindole ring system.

Furthermore, a gold-catalyzed redox cascade cyclization of acetylenic Z-ketoximes or nitrones provides a direct route to substituted 2H-isoindoles. ua.es These reactions proceed under mild conditions and offer a high degree of functional group tolerance.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to minimize environmental impact. sjp.ac.lkresearchgate.net In the context of this compound synthesis, several green approaches have been developed, including the use of microwave irradiation and supercritical carbon dioxide.

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult to perform under conventional heating. nih.govderpharmachemica.comnih.govclockss.orgijpsjournal.com The synthesis of various isoindole derivatives has been successfully achieved using microwave irradiation. For example, the reaction of phthalic anhydride derivatives with potassium cyanate (B1221674) or sodium thiocyanate (B1210189) in DMF under microwave irradiation affords the corresponding imides in excellent yields within minutes. clockss.org Similarly, the synthesis of (E)-2-(4-(3-(aryl)acryloyl)phenyl)isoindoline-1,3-diones has been efficiently carried out using microwave irradiation, offering significant advantages over conventional methods in terms of reaction time and yield. derpharmachemica.com 1,3-dipolar cycloadditions to form spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones have also been effectively conducted under microwave conditions. nih.gov

Supercritical CO₂:

Supercritical carbon dioxide (scCO₂) is an environmentally benign solvent that offers unique properties for chemical reactions. It has been successfully employed in the synthesis of 2H-isoindoles via the retro-Diels-Alder reaction. ua.esutsunomiya-u.ac.jpa-z.lu The conversion of bicyclopyrroles to the corresponding isoindoles can be efficiently carried out in scCO₂. a-z.lu A key advantage of this method is the ability to prevent the oxidative decomposition of the unstable isoindole product by adding ethylene (B1197577) gas as an oxygen scavenger, which significantly improves the isolated yield. ua.esa-z.lu This approach provides a cleaner and more efficient alternative to high-boiling point solvents typically used for this transformation. ua.es

Table 3: Green Chemistry Approaches in this compound Synthesis

| Green Technique | Key Advantages | Example | Ref. |

| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. | Synthesis of phthalimide (B116566) derivatives from phthalic anhydride. | clockss.org |

| Supercritical CO₂ | Environmentally benign solvent, prevents product decomposition. | Retro-Diels-Alder of bicyclopyrroles to isoindoles. | ua.esutsunomiya-u.ac.jpa-z.lu |

Chemodivergent Synthetic Pathways

Chemodivergent synthesis refers to the ability to generate different products from a common set of starting materials by simply tuning the reaction conditions or catalysts. This approach is highly valuable for accessing structural diversity from a single precursor.

A prime example of a chemodivergent synthesis involving 2H-isoindoles is the copper-catalyzed tandem reaction of N-(ortho-alkynyl)aryl-pyrroles and (iso)indoles, as discussed in section 3.4.4. researchgate.netacs.orgsci-hub.se In this system, the choice of the heterocyclic partner (pyrrole/indole (B1671886) vs. isoindole) dictates the reaction pathway, leading to either cyclization/migration or dearomative cyclization products. researchgate.netsci-hub.se

Another instance of chemodivergence is observed in the λ³-iodane/Lewis acid-mediated intramolecular cross-dehydrogenative coupling of N-aryl enamines. dp.tech Depending on the specific Lewis acid and reaction conditions employed, this methodology can be directed towards the synthesis of different classes of alkaloid scaffolds, including those containing the this compound core. dp.tech These examples underscore the power of chemodivergent strategies in expanding the synthetic utility of 2H-isoindoles and their precursors.

Reactivity and Reaction Mechanisms of 2h Isoindole Core

Reactivity as Dienes in Diels-Alder Reactions

The 2H-isoindole core readily participates as a diene in Diels-Alder reactions. This reactivity is attributed to its o-quinoid structure, which is often trapped with dienophiles to form more stable cycloadducts. ua.es The HOMO of this compound has the appropriate symmetry for a Diels-Alder reaction, which allows for the retention of the aromaticity of the benzene (B151609) moiety in the product. stackexchange.com

Due to the inherent instability of many 2H-isoindoles, they are frequently generated in situ and immediately trapped with a dienophile. ua.es This technique prevents the decomposition or polymerization of the reactive isoindole. nih.gov A variety of dienophiles have been successfully employed for this purpose, including maleimides, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and benzynes. ua.es For instance, isoindoles generated from the reaction of hydrazones with carbene complexes can be trapped with dienophiles to afford azanorbornenes. ua.es Similarly, isoindoles produced through the visible-light-mediated oxidation of isoindolines react with DMAD or maleimides to yield the corresponding cycloadducts with high diastereoselectivity. ua.es The reaction of 1-substituted isoindoles with N-phenylmaleimide (NPM) can lead to different products depending on the reaction conditions; under reflux in isopropanol (B130326) with triethylamine, the Diels-Alder cycloadduct is formed. ua.es

Table 1: Examples of In-Situ Trapping of 2H-Isoindoles with Dienophiles

| This compound Source | Dienophile | Product | Reference |

| From hydrazone and carbene complex | Generic dienophile | Azanorbornene | ua.es |

| From isoindoline (B1297411) (visible light oxidation) | Dimethyl acetylenedicarboxylate (DMAD) | Cycloadduct | ua.es |

| From isoindoline (visible light oxidation) | Maleimide | Cycloadduct | ua.es |

| 1-Substituted isoindole | N-Phenylmaleimide (NPM) | Cycloadduct | ua.es |

This table is generated based on data from the text and is for illustrative purposes.

Substituents on the this compound ring system significantly influence its stability and reactivity in cycloaddition reactions. rsc.orgnih.gov Electron-withdrawing groups on the benzene ring, such as fluorine or bromine atoms, tend to stabilize the this compound tautomer. stackexchange.combenchchem.com For example, 4,5,6,7-tetrafluoroisoindole is a stable crystalline solid that exists entirely as the 2H-tautomer. stackexchange.com These electron-deficient isoindoles are generally more stable than their electron-rich counterparts. thieme-connect.de

Conversely, electron-donating groups can destabilize the this compound. rsc.orgnih.govrsc.org For instance, a methyl group at the C3 position is enough to favor the 1H-isoindole tautomer. thieme-connect.de The nature of the substituent also affects the reactivity in Diels-Alder reactions. N-substituted isoindoles, which are locked in the this compound form, are considerably more stable than their N-unsubstituted analogs. thieme-connect.de

Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the reactivity of substituted isoindoles in Diels-Alder reactions. researchgate.netmdpi.com These studies have shown that substitution with fluorine or guanidine (B92328) functionality does not significantly alter the reactivity of isoindoles. researchgate.net The cycloaddition reactions of 2-substituted isoindoles with dienophiles like tolyl-maleimide have been reported, and in some cases, the reactions are endo-stereospecific. irb.hr

Electrophilic Substitution Reactions at C-3 Position

The this compound nucleus is susceptible to electrophilic substitution, with the C-3 position being the preferred site of attack. bhu.ac.in The lone pair of electrons on the nitrogen atom can be delocalized into the pyrrolic ring, making the C-3 position nucleophilic. nih.gov This reactivity has been exploited in various synthetic transformations. For example, crude 2H-isoindoles can undergo electrophilic substitution with the Vilsmeier reagent to yield a C-3 dimethylaminomethylidene derivative. chemrxiv.org Other electrophilic reactions at the C-3 position include formylation and azo derivatization. chemrxiv.org

It is important to note that if the C-3 position is already occupied, electrophilic substitution may occur at other positions, such as C-2 or C-6. bhu.ac.in The reactivity of the isoindole ring can be influenced by substituents. For instance, the presence of strongly electron-withdrawing fluorine atoms can deactivate the aromatic ring, directing electrophiles to the more electron-rich positions like C-3. benchchem.com

Nucleophilic Reactions at N-2 Position

The nitrogen atom at the N-2 position of the this compound core possesses a lone pair of electrons and can act as a nucleophile. This allows for N-functionalization through reactions with various electrophiles. chemrxiv.org A common example is the methylation of the N-2 position. chemrxiv.org The ability to perform nucleophilic reactions at this position is synthetically valuable for introducing diverse structural appendages to the isoindole skeleton. chemrxiv.org

The reactivity of the N-2 position is also significant in the context of stability. N-alkylation, for instance, forces the molecule to exist as the 2H-isomer, which can enhance stability compared to the N-unsubstituted counterparts that can tautomerize. thieme-connect.de The sulfenyl chloride group in compounds like this compound-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- introduces electrophilic reactivity at the nitrogen, allowing for nucleophilic substitution reactions with amines and alcohols to form sulfenamides and sulfenyl esters, respectively. benchchem.com

Oxidative Decomposition and Stabilization Strategies

2H-isoindoles are generally prone to oxidative decomposition, which often leads to the formation of ill-defined polymeric products. thieme-connect.de This instability is a significant challenge in their synthesis and handling. rsc.orgnih.gov The pyrrole (B145914) unit within the electron-rich heterocycle is particularly susceptible to oxidation. thieme-connect.de Under controlled oxidative conditions, it is possible to isolate phthalimide (B116566) derivatives. thieme-connect.de

Several strategies have been developed to stabilize the this compound core and prevent oxidative decomposition. One approach is the introduction of electron-withdrawing substituents onto the benzene ring. rsc.orgnih.govrsc.org For example, 4,5,6,7-tetrafluoroisoindole exhibits enhanced stability. thieme-connect.de Another method involves preventing the tautomerization to the 1H-isoindole form by N-substitution. thieme-connect.de In some synthetic procedures, adding an oxygen scavenger like ethylene (B1197577) gas has been shown to prevent oxidative decomposition and increase the isolated yield of the this compound. ua.es Storing N-methylisoindole under a nitrogen atmosphere is also recommended to prevent degradation. thieme-connect.de

Mechanistic Investigations of this compound Reactions

The reaction mechanisms of 2H-isoindoles have been the subject of both experimental and computational investigations. researchgate.netchemrxiv.orgchim.it Mechanistic studies on the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates to form 2H-isoindoles suggest an associative covalent relay mechanism. chemrxiv.org

In the context of Diels-Alder reactions, frontier molecular orbital (FMO) theory provides a qualitative understanding of the reactivity. researchgate.netbenchchem.com The HOMO of this compound is well-suited for cycloaddition with dienophiles. stackexchange.combenchchem.com DFT calculations have been used to predict activation energies and explore the feasibility of these reactions. researchgate.netmdpi.com For instance, DFT studies predicted that the activation energies for the Diels-Alder reaction of isoindole-2-carboxamidine with DMAD are lower than those for the corresponding pyrrole derivative, indicating higher reactivity for the isoindole system. mdpi.com These computational findings are in good agreement with experimental observations. researchgate.net

Mechanistic investigations of the palladium-catalyzed cyclization of N-bromoarylmethyl aldonitrones to form isoindole N-oxides, using deuterium-labeled substrates, indicated that the reaction likely proceeds via an attack of an arylpalladium species on the C=N double bond, similar to a Heck reaction mechanism, rather than a direct C-H activation step. chim.it Furthermore, the protonation of in-situ generated isoindoles can lead to an umpolung of their reactivity, converting the nucleophilic isoindole into an electrophilic isoindolinium species, which can then undergo reactions like a Pictet-Spengler-type cyclization. ua.esnih.gov

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. illinois.edu The KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This change is most pronounced when the relative mass change is large, such as the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D). wikipedia.org The C-H bond breaking is typically 6-10 times faster than the corresponding C-D bond breaking. wikipedia.org

In the context of reactions involving the this compound scaffold, KIE studies have provided valuable insights. For instance, in the Rh(III)-catalyzed annulation of 1,3-dienynes with oximes to form spirocyclic isoindole N-oxides, KIE determination was crucial. chim.it These studies, along with the successful catalysis using a pre-formed cyclometalated rhodium complex, led researchers to conclude that the oxime-directed C-H activation of the aryl ring is the turnover-limiting step of the reaction. chim.it

Further mechanistic investigations often employ deuterated substrates to probe specific steps. epfl.ch There are three main experimental setups using deuterated compounds: intermolecular competition, intramolecular competition, and parallel experiments. epfl.ch For example, experiments with deuterated enynes have supported the hypothesis of a 1,4-rhodium migration as a key step in certain catalytic cycles leading to isoindole derivatives. chim.it

Secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking, can provide information about changes in hybridization (e.g., from sp² to sp³ or vice versa) at a particular atom in the transition state. wikipedia.orgprinceton.edu These effects can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are instrumental in mapping the geometry of the transition state. wikipedia.orgprinceton.edu

Table 1: General Principles of Kinetic Isotope Effects (KIE)

| KIE Type | Description | Typical kH/kD Values | Mechanistic Implication |

|---|---|---|---|

| Primary KIE | Isotopic substitution at a bond that is broken or formed in the rate-determining step. wikipedia.org | 6-10 | Indicates that the C-H/D bond is cleaved in the rate-limiting step. wikipedia.org |

| Secondary KIE (α) | Isotopic substitution at the α-carbon, adjacent to the reaction center. | Normal: ~1.1-1.2Inverse: ~0.8-0.9 | Probes changes in hybridization at the α-carbon in the transition state. wikipedia.org |

| Secondary KIE (β) | Isotopic substitution at the β-carbon. | Normal: ~1.15-1.3 | Often related to hyperconjugation effects and stabilization of intermediates or transition states. wikipedia.org |

Postulated Reaction Intermediates

The synthesis and reactions of 2H-isoindoles proceed through a variety of postulated intermediates, depending on the specific reaction pathway.

In rhodium-catalyzed syntheses, rhodacycle intermediates are frequently proposed. semanticscholar.orgchemrxiv.org For example, in the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, a rhodacycle intermediate is central to the proposed associative covalent relay mechanism. semanticscholar.orgchemrxiv.org

Palladium-catalyzed reactions for the synthesis of isoindole derivatives have been proposed to involve alkenylpalladium intermediates. ua.es In a three-component coupling reaction, the initial oxidative addition of an aryl iodide to Pd(0) forms an arylpalladium species. Subsequent insertion of an internal alkyne generates an alkenylpalladium intermediate, which then undergoes an intramolecular Heck reaction to form the heterocyclic core. ua.es

In the formation of 2H-isoindoles from o-(pivaloylaminomethyl)benzaldehyde, an isoindole intermediate (52) was postulated, which was subsequently trapped with N-phenylmaleimide (NPM) to yield the corresponding cycloadduct. ua.es Similarly, the reaction of 2-(bromomethyl)benzaldehydes with tryptamines is believed to proceed via an isoindole intermediate (120), which then undergoes a Pictet-Spengler-type cyclization. ua.es

Other proposed intermediates in various synthetic routes to isoindoles include:

Iminium cations : Formed during the acid-catalyzed rearrangement of N-substituted 1,3-dihydroisobenzofuran-1-amines, leading to isoindoles via a chemrxiv.orgresearchgate.net-H shift. ua.es

Aryl-Cu(III)-acetylides : Postulated as key intermediates in copper-mediated Csp²-Csp coupling reactions that yield this compound structures. nih.gov Reductive elimination from this intermediate is a crucial step. nih.gov

Nitrenes : In the pyrolysis of isoquinoline (B145761) N-oxide to yield this compound-1-carbonitrile, a nitrene intermediate is thought to form after the extrusion of carbon dioxide from an oxadiazolone precursor. thieme-connect.de

Ylides : The reaction of 2-phenyl-2H-azirine-2-carboxaldehyde with an activated alkyne proceeds via ring opening to an ylide intermediate, which then cyclizes to form the isoindole. thieme-connect.de

Table 2: Key Intermediates in this compound Chemistry

| Intermediate Type | Precursors/Reaction Type | Subsequent Reaction | Reference |

|---|---|---|---|

| Rhodacycle | Rh(III)-catalyzed coupling of N-chloroimines | Associative covalent relay | semanticscholar.orgchemrxiv.org |

| Alkenylpalladium | Pd(0)-catalyzed three-component coupling | Intramolecular Heck reaction | ua.es |

| Iminium Cation | Acid-catalyzed rearrangement | Deprotonation, chemrxiv.orgresearchgate.net-H shift | ua.es |

| Aryl-Cu(III)-acetylide | Copper-mediated Csp²-Csp coupling | Reductive elimination | nih.gov |

| Nitrene | Pyrolysis of isoquinoline N-oxide | Ring contraction and rearrangement | thieme-connect.de |

| Ylide | Ring opening of 2H-azirines | Intramolecular cyclization | thieme-connect.de |

Associative Covalent Relay Mechanism

The associative covalent relay mechanism has been proposed for certain transition metal-catalyzed reactions, particularly the Rh(III)-catalyzed synthesis of 2H-isoindoles. semanticscholar.orgchemrxiv.org This mechanism provides a framework for understanding how reactants, products, and the catalytic center interact throughout the catalytic cycle. researchgate.net

In the context of the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, comprehensive mechanistic studies support an associative covalent relay pathway. semanticscholar.orgchemrxiv.orgresearchgate.net It is suggested that many directing groups and coupling partners can trap the transition metal in a non-reactive chelating state. semanticscholar.org The catalytic turnover is then facilitated by the competitive binding of a directing group from the subsequent catalytic cycle. semanticscholar.org

This relay process is distinct from dissociative mechanisms. researchgate.net The Rh(III)-catalyzed synthesis of 2H-isoindoles represents the first reported instance of an N-chloroimine-directed C-H functionalization reaction proceeding via this associative covalent relay mechanism. semanticscholar.orgchemrxiv.org The process allows for the efficient dechlorinative and dephosphonative access to the this compound skeleton. researchgate.netresearchgate.net Subsequent steps, such as deesterification under Ni(II) catalysis, can then remove any unintended appendages from the directing group, fully exposing the reactivity of the C3 and N2 atoms of the isoindole ring for further functionalization. semanticscholar.orgchemrxiv.org

Ring-Opening and Ring-Closing Reactions

Ring-opening and ring-closing reactions are fundamental to many synthetic strategies for constructing the this compound core. These processes often occur in a cascade or tandem fashion, allowing for the efficient assembly of complex structures from relatively simple precursors.

A notable example is the synthesis of 1,3-disubstituted N-aryl-2H-isoindoles from divinyl ethers, which are derived from 4-bromoisocoumarins. researchgate.netnih.govresearchgate.net This synthesis involves a cascade reaction initiated by the reaction with substituted anilines. The mechanism consists of:

A ring-opening step that proceeds through an addition-elimination mechanism. researchgate.netnih.gov

A subsequent 5-exo-tet type ring-closing step via an intramolecular nucleophilic substitution reaction to form the final this compound product. researchgate.netnih.gov

Similarly, 4-alkenylisocoumarins can be converted into poly-substituted naphthalenes and anthracenes through a fluoride-induced ring-opening step followed by a ring-closure via a vinylogous intramolecular aldol (B89426) condensation. researchgate.netresearchgate.net

The synthesis of isoindole-1,3-dione derivatives has also been achieved through ring-opening reactions. For instance, 5-alkyl/aryl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones undergo a C-2 selective ring-opening reaction with nucleophiles like chloride and bromide ions to yield halodiol products. nih.gov

Another strategy involves the pyrolysis of isoquinoline N-oxide. thieme-connect.de This reaction is believed to proceed through cyclization to an oxadiazolone intermediate, which then extrudes carbon dioxide. The resulting nitrene undergoes ring contraction, followed by a final ring-opening and tautomerization process to furnish the this compound-1-carbonitrile product. thieme-connect.de

These ring-rearrangement strategies demonstrate the versatility of using cyclic precursors to access the this compound framework through controlled ring-opening and ring-closing sequences. researchgate.netresearchgate.net

Derivatization Strategies and Functionalization of 2h Isoindole

Functionalization at Ring Positions (C1, C3, C4-C7)

Functionalization of the carbon framework of 2H-isoindole allows for extensive structural modification. The C1/C3 positions on the pyrrolic part and the C4-C7 positions on the benzene (B151609) ring can be selectively targeted.

C1 and C3 Positions: The C1 and C3 positions are particularly reactive. A gold(III) chloride-catalyzed synthesis can produce 1-cyanoisoindoles from N-allylic aminonitriles. nih.gov Similarly, 1,3-disubstituted N-aryl-2H-isoindoles have been synthesized via a cascade reaction involving divinyl ethers and anilines. cymitquimica.com Another approach involves the palladium-catalyzed dehydrogenation and C-H borylation of N-substituted isoindolines, which yields 1-borylisoindoles. These borylated intermediates can then participate in Suzuki-Miyaura coupling reactions to introduce aryl groups at the C1 position. nih.gov

C4-C7 Positions: Functionalization of the benzene ring (C4-C7) is more challenging but can be achieved using modern synthetic methods, often employing directing groups. For instance, directing groups on the isoindole nitrogen can steer metal catalysts to specific C-H bonds. The introduction of a pivaloyl group at the N-position has been shown to be crucial for achieving high regioselectivity in rhodium-catalyzed C7-alkenylation. This strategy allows for the introduction of acrylates, styrenes, and other groups at the C7 position.

Nitration of the benzene ring is also possible. For example, nitration of 4,7-ethanoisoindoles has been shown to yield 1-nitro derivatives. The synthesis of 4,5,6,7-tetrafluoroisoindole represents an extreme case of benzene ring functionalization. researchgate.net The introduction of fluorine atoms significantly alters the electronic properties of the molecule and can direct further substitutions. In tetrafluorinated BOPYPY dyes derived from tetrafluoroisoindole, nucleophilic aromatic substitution (SNAr) occurs regioselectively, typically at the F2 position.

Synthesis of Halogenated 2H-Isoindoles (e.g., Tetrafluoroisoindole)

Halogenation of the isoindole core, particularly the benzene ring, produces derivatives with unique properties. The introduction of multiple halogen atoms, such as in 4,5,6,7-tetrafluoroisoindole or the corresponding chloro- and bromo-derivatives, has a stabilizing effect on the otherwise reactive isoindole structure.

The synthesis of 4,5,6,7-tetrafluoroisoindole can be achieved from a tetrafluoroazabenzonorbornadiene precursor. This precursor, when treated with bis(2-pyridyl)-sym-1,2,4,5-tetrazine, generates the highly reactive tetrafluoroisoindole intermediate via a retro-Diels-Alder reaction. researchgate.netrsc.org This intermediate can then be trapped with a suitable dienophile. rsc.org Another route to fluorinated isoindoles starts from commercially available tetrafluorobenzonitrile, which can be converted to 4,5,6,7-tetrafluorobenzo[c]pyrrole-2-carbaldehyde in three steps. This carbaldehyde is a key precursor for various fluorinated macrocycles.

Synthesis of this compound Carbonitriles and Carboxamides

The introduction of carbonitrile (-CN) and carboxamide (-CONH₂) groups onto the this compound scaffold provides valuable synthetic handles and can impart specific biological activities.

Carbonitriles: this compound-1-carbonitrile can be synthesized via thermolysis of a specific benzylidine derivative, which eliminates benzene and allows for a cyclization reaction to form the target molecule in 41% yield. A gold-catalyzed synthesis of 1-cyanoisoindoles from N-allylic aminonitriles has also been reported. nih.gov

Carboxamides: While direct synthesis on the this compound core is less common, methods for preparing related indole-2-carboxamides can be conceptually adapted. A general route involves the creation of indole-2-carboxylic acid, followed by a standard amide coupling reaction with a desired amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). The synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine is a notable example where a carboxamidine group (a derivative of a carboxamide) is attached directly to the isoindole nitrogen. rsc.org

Synthesis of Sulfonyl Chloride Derivatives

Sulfonyl chloride derivatives of the isoindole skeleton are valuable intermediates, particularly for the synthesis of sulfonamides. Due to the reactivity of the this compound, these derivatives are typically prepared from the more stable isoindoline (B1297411) (1,3-dihydro-2H-isoindole) precursor. The compound 1,3-dihydro-2H-isoindole-2-sulfonyl chloride is synthesized by reacting the isoindoline with a sulfonating agent. youtube.com Similarly, chlorthalidone, a drug containing a sulfonamide group on a modified isoindoline core, is synthesized by reacting an intermediate with chlorosulfonic acid in the presence of a chlorinating agent like phosphorus oxychloride to form a sulfonyl chloride, which is then converted to the sulfonamide with aqueous ammonia (B1221849). cymitquimica.com

Introduction of Guanidine (B92328) Functionality

Guanidine is a strongly basic functional group whose incorporation can significantly influence a molecule's properties. The synthesis of the first isoindoles bearing a guanidine functionality has been reported, opening new avenues for this class of compounds. rsc.org

One strategy involves attaching the guanidine group to the nitrogen of the isoindole ring. N,N′-Di-Boc-2H-isoindole-2-carboxamidine was synthesized from a 7-azabenzonorbornadiene precursor, which was guanylated using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. rsc.orgrsc.org The resulting isoindole precursor was then converted to the transient this compound derivative, which was trapped in cycloaddition reactions. rsc.org

Guanidine functionality can also be introduced onto the aromatic ring. A synthetic route to a 5-guanidinyl isoindole derivative was developed starting from the cycloaddition of in-situ generated 4-nitro-benzyne with 1-benzyloxycarbonyl pyrrole (B145914). rsc.orgrsc.org The nitro group of the resulting cycloadduct was reduced to an amine, which was then guanylated. rsc.orgrsc.org

Table 2: Synthesis of Guanidine-Substituted Isoindoles This table is populated with representative examples from the text.

| Compound | Position of Guanidine | Precursor | Key Reagents | Yield | Reference |

|---|---|---|---|---|---|

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | N2 | 7-Azabenzonorbornadiene derivative | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | 62% (guanylation step) | rsc.org, rsc.org |

| 5-Guanidinyl-2H-isoindole derivative | C5 | 5-Amino-N-CBz-7-azabenzonorbornadiene | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | 86% (guanylation step) | rsc.org, rsc.org |

Preparation of Polycyclic and Annulated this compound Derivatives

The diene character of the this compound core makes it an excellent participant in Diels-Alder reactions, providing a powerful method for constructing complex polycyclic and annulated systems. nih.govresearchgate.net The isoindole is often generated in situ and immediately trapped by a dienophile.

For example, N-Boc-isoindole can be trapped with N-phenylmaleimide (NPM) to give the corresponding cycloadduct. nih.gov The highly reactive guanidine-substituted isoindole, N,N′-Di-Boc-2H-isoindole-2-carboxamidine, was trapped with N-methylmaleimide to yield the polycyclic product in 91% yield. rsc.org A palladium-catalyzed dearomative [4+2] annulation of N-(2-iodo)aryl isoindoles with internal alkynes has been developed to afford diverse polycyclic pyrrolidine (B122466) scaffolds. nih.govresearchgate.net

Furthermore, 1,3-disubstituted N-aryl-2H-isoindoles have been derivatized to create higher-order nitrogen-containing polycycles, including benzo[a]ullazines. cymitquimica.comyoutube.com These cascade reactions demonstrate the utility of the isoindole scaffold in building complex, fused heterocyclic architectures. cymitquimica.com

Spectroscopic and Diffraction Based Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2H-isoindoles. It provides unparalleled insight into the molecular structure, including the determination of tautomeric forms and the connectivity of atoms.

Proton (¹H) NMR spectroscopy is a particularly powerful tool for distinguishing between the 1H- and 2H-tautomers of isoindoles. thieme-connect.de The chemical shifts of the protons, especially those at the C1 and C3 positions, are indicative of the tautomeric form present. In the 2H-isoindole tautomer, the protons attached to C1 and C3 typically resonate in the aromatic region, between δ 7.0 and 6.0 ppm. thieme-connect.de In contrast, the corresponding protons in the 1H-isoindole tautomer appear at a much higher field, around δ 2.5 ppm. thieme-connect.de This significant difference in chemical shift allows for the straightforward determination of the predominant tautomer in solution. thieme-connect.de

The aromatic protons on the benzene (B151609) ring of 2H-isoindoles also provide valuable structural information. For instance, in the parent this compound, the H4/H7 and H5/H6 protons appear as multiplets in the aromatic region. thieme-connect.de The specific chemical shifts and coupling patterns of these protons can be used to confirm the substitution pattern on the benzene ring. nih.gov For example, the ¹H NMR spectrum of N,N′-Di-Boc-2H-isoindole-2-carboxamidine shows distinct multiplets for the aromatic protons H4,7 and H5,6 at δ 7.36 and 6.85 ppm, respectively, while the H1,3 protons appear as a singlet at δ 7.57 ppm. nih.gov

The integration of the signals in a ¹H NMR spectrum provides the relative ratio of the different types of protons in the molecule, which is crucial for structural assignment. youtube.com The splitting pattern of the signals, arising from spin-spin coupling between neighboring protons, reveals the connectivity of the atoms. youtube.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | H1/H3 | H4/H7 | H5/H6 | Other Protons | Solvent |

| This compound | 6.0-7.0 | 7.22-7.82 | 7.22-7.82 | NH (variable) | - |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | 7.57 (s) | 7.36 (m) | 6.85 (m) | 1.50 (s, 18H, t-Bu), 10.60 (brs, 1H, NH) | CDCl₃ |

| 5,6-Dibenzoyl-1,2,3-trimethyl-2H-isoindole | - | 7.22-7.82 (m, 12H) | 7.22-7.82 (m, 12H) | 3.75 (s, 3H), 2.51 (s, 6H) | - |

Note: s = singlet, m = multiplet, brs = broad singlet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. oregonstate.edu

The ¹³C NMR spectrum of a this compound derivative will show distinct signals for each unique carbon atom in the molecule. docbrown.info The carbons of the benzene ring typically resonate in the aromatic region (δ 110-160 ppm), while the carbons of the pyrrole (B145914) ring appear at slightly different chemical shifts. researchgate.net Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

For example, in N,N′-Di-Boc-2H-isoindole-2-carboxamidine, the ¹³C NMR spectrum in CDCl₃ shows signals for the t-butyl groups at δ 28.1 ppm, the bridgehead carbons at δ 62.6 ppm, and the carbonyl carbons of the Boc protecting groups at δ 150.2 and 152.6 ppm. nih.gov The aromatic carbons and the carbons of the isoindole core also show characteristic signals. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Compound | C1/C3 | C3a/C7a | C4/C7 | C5/C6 | Other Carbons | Solvent |

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | - | - | 121.6, 126.0 | 139.3 | 23.9 (exo-H), 28.1 (t-Bu), 47.2 (NCH₃), 62.6 (N bridge), 80.4, 82.8, 150.2 (C=O), 152.6 (C=O), 162.6 (C=N), 174.5 (C=O) | CDCl₃ |

Fluorine-19 (¹⁹F) NMR spectroscopy is an invaluable tool for the characterization of fluorinated this compound derivatives. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atom, providing detailed structural information. nih.gov

In fluorinated organic compounds, the ¹⁹F nucleus can couple with neighboring protons (¹H) and carbons (¹³C), providing additional structural information through the analysis of coupling constants. nih.gov For instance, the ¹⁹F NMR spectrum of a compound with a CHF₂ group will show two distinct signals for the diastereotopic fluorine atoms, with measurable ²J(¹H-¹⁹F) and ²J(¹⁹F-¹⁹F) coupling constants. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules. nih.gov

HSQC experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the straightforward assignment of protonated carbons. HMBC experiments, on the other hand, show correlations between protons and carbons that are separated by two or three bonds. This information is crucial for establishing the connectivity of different structural fragments within the molecule. nih.gov For example, a 2D ¹⁹F, ¹³C HMBC experiment can provide correlations between fluorine and carbon atoms, along with the values of ¹,ⁿJ(CF) coupling constants, which is highly informative for structure elucidation of fluorinated compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.com These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectra of isoindoles generally show characteristic C=C stretching vibrations around 1500 and 1600 cm⁻¹. thieme-connect.de Raman spectroscopy can also be used to identify and assign vibrational normal modes, often with the aid of computational methods like Density Functional Theory (DFT). nih.gov

A key feature in the IR spectrum of this compound is the N-H stretching vibration, which typically appears around 3450 cm⁻¹. thieme-connect.de The presence of this band is a clear indication of the 2H-tautomer, as the 1H-isomer does not have an N-H bond. thieme-connect.de For the parent this compound, the IR data shows a band at 3350 cm⁻¹, along with other characteristic absorptions. thieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules with π-systems like this compound, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.uk

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are generally strong, resulting in high molar absorptivity values. shu.ac.uk The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom in this compound) to a π* antibonding orbital, are typically weaker. shu.ac.ukuzh.ch

The absorption spectrum of an isoindole derivative formed from the reaction of o-phthaldialdehyde (OPA) and sulfite (B76179) in the presence of ammonia (B1221849) shows distinct absorption maxima. researchgate.net In one study, the resulting blue isoindole derivative exhibited maximum absorbance at 582 nm and 629 nm. researchgate.net After extraction into chloroform, the visible absorption spectrum of the product showed a maximum absorbance at 542 nm. researchgate.net The specific wavelengths and intensities of these absorptions are characteristic of the conjugated π-system of the isoindole core and can be influenced by substituents and the solvent environment. pharmatutor.org

| Transition Type | Typical Wavelength Range | Description |

| π → π | 200-700 nm | Excitation of an electron from a π bonding to a π antibonding orbital. shu.ac.uk |

| n → π | 200-700 nm | Excitation of a non-bonding electron to a π antibonding orbital. shu.ac.uk |

This table summarizes the key electronic transitions observable in the UV-Vis spectra of compounds like this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) offers exceptionally precise mass measurements, often to several decimal places. libretexts.org

In the context of this compound, MS can confirm the molecular weight of the parent compound (C₈H₇N) to be approximately 117.15 g/mol . wikipedia.org HRMS, however, can provide the exact molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. libretexts.org This is because the masses of individual atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu). libretexts.org This precision is invaluable for confirming the identity of newly synthesized this compound derivatives and for analyzing complex mixtures. youtube.com The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the differentiation of isobaric interferences, thereby increasing selectivity and sensitivity. nih.gov

| Technique | Information Provided | Key Advantage for this compound Analysis |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular mass of the parent compound and its derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass and elemental composition. libretexts.org | Provides unambiguous confirmation of the molecular formula, crucial for novel compounds. libretexts.org |

This table outlines the roles of MS and HRMS in the characterization of this compound.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation